molecular formula C12H14F2N2O4 B2448922 N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 898356-83-7

N1-(2,4-difluorophenyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2448922
CAS No.: 898356-83-7
M. Wt: 288.251
InChI Key: BPMDTKBLYCWZKX-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethoxyethyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of 2,4-difluoroaniline with 2,2-dimethoxyethylamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature and pH to optimize yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)acetamide
  • N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)urea

Uniqueness

N’-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMDTKBLYCWZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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